molecular formula C17H16N2O2 B2832190 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol CAS No. 333982-41-5

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol

Cat. No.: B2832190
CAS No.: 333982-41-5
M. Wt: 280.327
InChI Key: LLZFXSGMYUWWRT-UHFFFAOYSA-N
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Description

“4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry and is a vital scaffold for drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific synthesis route for “this compound” is not mentioned in the available literature.

Scientific Research Applications

Anticancer Activity

Research on similar quinoline derivatives has shown significant potential in anticancer treatments. For instance, certain quinoline analogs were synthesized and evaluated for their anticancer activity, revealing promising results against specific cancer cell lines. These compounds exhibited selective and potent inhibitory activity, suggesting they could serve as lead compounds for further optimization in cancer therapy (Chen et al., 2011). Additionally, other studies have identified quinoline derivatives with potent antitumor activities, highlighting their ability to intercalate DNA and induce topoisomerase II-dependent DNA cleavage, comparable to known antitumor agents (Yamato et al., 1989).

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial properties. A study on novel quinoxalines showed that selected compounds exhibit antimicrobial activity, with some having a broad spectrum of activity (Refaat et al., 2004). This suggests their potential use in developing new antimicrobial agents.

Antimalarial Activity

Compounds related to "4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol" have been synthesized and found to possess significant antimalarial activity. A study on tebuquine and related biphenyl derivatives showed correlation between structural features and increasing antimalarial potency, suggesting the usefulness of these compounds in treating malaria (Werbel et al., 1986).

Corrosion Inhibition

Quinoline derivatives have been identified as effective corrosion inhibitors for mild steel in acidic medium. Electrochemical, SEM, AFM, and XPS studies indicated that these compounds exhibit significant inhibition efficiency, providing a green alternative to traditional corrosion inhibitors (Singh et al., 2016).

Metabolic Activation and Pharmacokinetics

Studies on the metabolism and pharmacokinetics of quinoxaline compounds with antitumoral activity have been conducted, identifying the metabolic pathways involved and evaluating their pharmacokinetics in different mammalian species, including humans. This research provides valuable insights into the potential therapeutic applications and safety profiles of these compounds (Khier et al., 2010).

Properties

IUPAC Name

4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-14-8-6-13(7-9-14)18-11-12-10-17(20)19-16-5-3-2-4-15(12)16/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZFXSGMYUWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325805
Record name 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333982-41-5
Record name 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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